molecular formula C17H21N3O4S B2401168 N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-67-2

N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine

Cat. No.: B2401168
CAS No.: 869075-67-2
M. Wt: 363.43
InChI Key: SJHYVESYWMPNDX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure, which incorporates both guanidine and benzenesulfonyl motifs, suggests potential as a key intermediate or precursor in the synthesis of more complex molecules. Researchers value this compound for exploring structure-activity relationships, particularly in the development of enzyme inhibitors or receptor ligands where the guanidine group can act as a bioisostere for other functional groups. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-5-3-13(4-6-14)11-12-19-17(18)20-25(21,22)16-9-7-15(24-2)8-10-16/h3-10H,11-12H2,1-2H3,(H3,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHYVESYWMPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction forms an intermediate sulfonamide, which is then treated with a carbamimidoyl chloride derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamimidoyl group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenethylamine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues with Sulfonyl Groups

N-Amino-N'-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines
  • Substituents : Alkylthio (e.g., -SCH₃), chloro (-Cl), and methyl (-CH₃) groups on the sulfonylbenzene ring .
  • Key Differences :
    • The target compound’s 4-methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing chloro and alkylthio groups in these analogues.
    • The absence of a chloro group in the target compound may reduce reactivity in nucleophilic substitution reactions.
  • Impact on Properties: Increased solubility in polar solvents for the target compound due to the methoxy group .
N′′-(4-Methoxyphenyl)-N,N,N′-Trimethyl-N′-phenylguanidine
  • Substituents : 4-Methoxyphenyl, methyl (-CH₃), and phenyl groups .
  • Key Differences :
    • The target compound features a sulfonyl group instead of a second phenyl ring.
    • Methylation in this analogue reduces steric hindrance compared to the ethyl-methoxyphenyl chain in the target.
  • Structural Insights: The guanidine core in both compounds shows deviations from ideal trigonal planar geometry. For example, bond lengths (C1–N3 = 1.2889 Å) indicate partial double-bond character . Non-classical C–H···O hydrogen bonds observed in the analogue (d(H···O) = 2.81 Å) suggest similar interactions may occur in the target compound .

Ethyl-Methoxyphenyl-Substituted Guanidines

a. N-[2-(4-Methoxy-phenyl)-ethyl]-guanidine (Synonyms in )
  • Substituents : Ethyl-methoxyphenyl group (-CH₂CH₂-C₆H₄-OCH₃) .
  • Functional Impact :
    • The ethyl linkage enhances molecular flexibility, which may improve bioavailability compared to rigid analogues.
Impurity H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol
  • Substituents: Cyclohexanol and ethyl-methoxyphenylamino groups .
  • Key Differences :
    • The hydroxyl (-OH) and cyclohexyl groups introduce polar and steric effects absent in the target compound.

Biological Activity

N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also known as a derivative of guanidine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O4S
  • Molecular Weight : 357.40 g/mol

Research indicates that compounds in the guanidine family can interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could influence synaptic transmission and neuroplasticity.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related sulfonamide compounds, suggesting that this compound may exhibit significant antibacterial activity. The following table summarizes findings from relevant studies:

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
Guanidine DerivativeStaphylococcus aureus0.78 µg/mL
Guanidine DerivativeEscherichia coli1.56 µg/mL

These results indicate that the compound could be effective against both gram-positive and gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that guanidine derivatives can induce apoptosis in tumor cells. For instance:

  • In vitro studies using L1210 leukemia cells showed that certain derivatives caused significant cytotoxic effects, with IC50 values indicating potent activity.

Case Studies and Research Findings

  • Case Study on Neuroblastoma :
    A study involving neuroblastoma cells highlighted that the compound exhibited inhibitory effects on mitochondrial respiration, suggesting potential applications in cancer therapeutics.
  • Antimicrobial Resistance :
    Research has indicated that derivatives similar to this compound could serve as novel agents against drug-resistant strains of bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine?

  • Methodological Answer : The synthesis typically involves condensation of guanidine derivatives with substituted aromatic sulfonyl chlorides. For example, analogous compounds are synthesized via nucleophilic substitution reactions under controlled pH (e.g., using triethylamine as a base) and temperature (273 K) in acetonitrile. Post-synthesis, extraction with diethyl ether and recrystallization from acetonitrile yield purified product . Key steps include:

  • Reacting sulfonyl chloride intermediates with guanidine precursors.
  • Optimizing reaction time and stoichiometry to avoid side products.
  • Confirming purity via NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms bond character (e.g., C–N imine single bonds at ~1.36–1.40 Å) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves non-classical hydrogen bonding (e.g., C–H···O interactions at 2.81 Å) and deviations from trigonal planar geometry in the guanidine core .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Follow SDS guidelines for spills: neutralize with inert adsorbents (e.g., sand) and avoid aqueous release .
  • Store in sealed containers at –20°C to prevent degradation .

Q. How do methoxy and sulfonyl groups influence physicochemical properties?

  • Methodological Answer :

  • Methoxy Groups : Enhance solubility in polar solvents (e.g., acetonitrile) and modulate electronic effects via resonance .
  • Sulfonyl Groups : Increase stability through hydrogen bonding and steric hindrance, as observed in crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Temperature Control : Maintain 90–95°C during condensation to accelerate kinetics without decomposition .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
  • Purification : Employ gradient column chromatography to isolate isomers or byproducts .

Q. How to resolve contradictions in reported biological activity data for structurally similar guanidines?

  • Methodological Answer :

  • Systematic SAR Studies : Compare substituent effects using analogs (e.g., fluoro vs. methoxy groups) in standardized assays (e.g., IC50 in enzyme inhibition) .
  • Meta-Analysis : Cross-reference bioactivity datasets with structural parameters (e.g., logP, polar surface area) to identify outliers .

Q. What computational approaches validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina.
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., guanidine NH groups as H-bond donors) .

Q. How does heterocyclization of guanidine derivatives enhance biocidal activity?

  • Methodological Answer :

  • Reactivity Screening : React with polarophiles (e.g., aldehydes) to form pyrimidine derivatives, which show improved bactericidal properties in agar diffusion assays .
  • Mechanistic Studies : Track reaction pathways via in-situ IR spectroscopy to optimize cyclization conditions .

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